molecular formula C11H17N5O3 B2400358 [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 2109486-89-5

[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid

Cat. No.: B2400358
CAS No.: 2109486-89-5
M. Wt: 267.289
InChI Key: ULIYUCFMYULEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: is a synthetic organic compound that features a cyclohexyl ring substituted with an acetylamino group and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the tetrazolyl group: This can be accomplished through cycloaddition reactions involving azides and nitriles under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the tetrazolyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the cyclohexyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases. Industry : It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    [4-(amino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: Similar structure but with an amino group instead of an acetylamino group.

    [4-(acetylamino)-1-(1H-1,2,4-triazol-1-yl)cyclohexyl]acetic acid: Similar structure but with a triazolyl group instead of a tetrazolyl group.

Uniqueness:

  • The presence of both the acetylamino and tetrazolyl groups in [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid provides a unique combination of functional groups that can interact with a wide range of molecular targets. This makes the compound particularly versatile in various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

2-[4-acetamido-1-(tetrazol-1-yl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-8(17)13-9-2-4-11(5-3-9,6-10(18)19)16-7-12-14-15-16/h7,9H,2-6H2,1H3,(H,13,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYUCFMYULEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)(CC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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